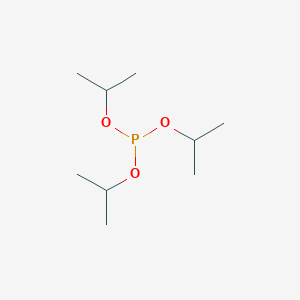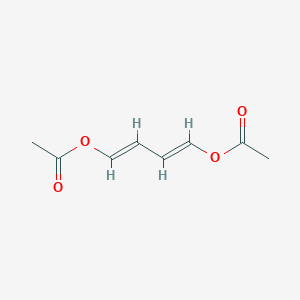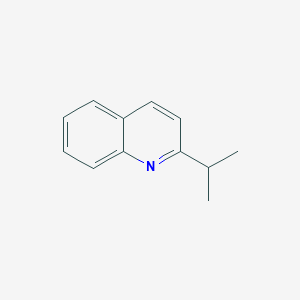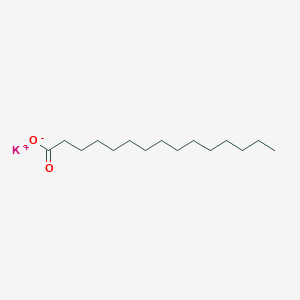
Potassium pentadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium pentadecanoate, also known as potassium heptadecanoate, is a fatty acid salt that is derived from pentadecanoic acid. It is commonly used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of Potassium pentadecanoate pentadecanoate is not fully understood, but it is believed to be related to its ability to form micelles and interact with other molecules. It has been shown to have both hydrophobic and hydrophilic properties, making it useful in a variety of applications.
Biochemical and Physiological Effects:
Potassium pentadecanoate has been shown to have several biochemical and physiological effects. It has been found to reduce cholesterol levels and improve insulin sensitivity in animal studies. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Potassium pentadecanoate pentadecanoate in lab experiments is its ability to form stable emulsions and foams. This makes it useful in a variety of applications, such as in the production of nanoparticles. However, one limitation is that it can be difficult to obtain pure samples of Potassium pentadecanoate pentadecanoate, which can affect the accuracy of experiments.
Zukünftige Richtungen
There are several potential future directions for research involving Potassium pentadecanoate pentadecanoate. One area of interest is its potential use as a therapeutic agent for the treatment of metabolic disorders, such as diabetes and obesity. Additionally, it may have applications in the development of new materials and as a potential alternative to traditional surfactants and lubricants.
In conclusion, Potassium pentadecanoate pentadecanoate is a versatile and potentially useful compound that has been extensively studied for its unique properties. While there is still much to learn about its mechanism of action and potential applications, it has already shown promise in a variety of scientific fields.
Synthesemethoden
Potassium pentadecanoate can be synthesized through a variety of methods, including the reaction of pentadecanoic acid with Potassium pentadecanoate hydroxide or Potassium pentadecanoate carbonate. Other methods involve the use of different reagents, such as Potassium pentadecanoate methoxide or Potassium pentadecanoate tert-butoxide.
Wissenschaftliche Forschungsanwendungen
Potassium pentadecanoate has been extensively studied for its potential use in various scientific fields. It has been used as a surfactant in the production of nanoparticles, as well as a stabilizer in emulsions and foams. Additionally, it has been investigated for its potential use as a lubricant and corrosion inhibitor.
Eigenschaften
CAS-Nummer |
17378-35-7 |
|---|---|
Produktname |
Potassium pentadecanoate |
Molekularformel |
C15H29KO2 |
Molekulargewicht |
280.49 g/mol |
IUPAC-Name |
potassium;pentadecanoate |
InChI |
InChI=1S/C15H30O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17;/h2-14H2,1H3,(H,16,17);/q;+1/p-1 |
InChI-Schlüssel |
XYLAMPYYOCATEA-UHFFFAOYSA-M |
Isomerische SMILES |
CCCCCCCCCCCCCCC(=O)[O-].[K+] |
SMILES |
CCCCCCCCCCCCCCC(=O)[O-].[K+] |
Kanonische SMILES |
CCCCCCCCCCCCCCC(=O)[O-].[K+] |
Andere CAS-Nummern |
17378-35-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



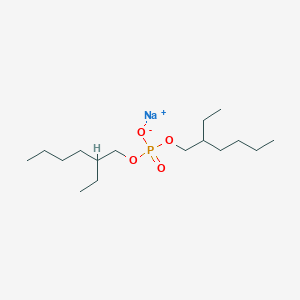
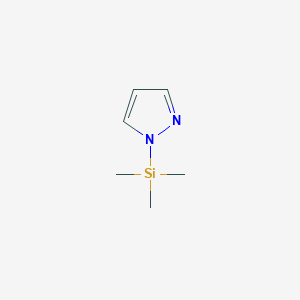
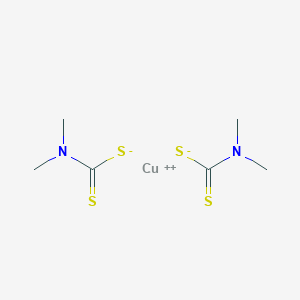
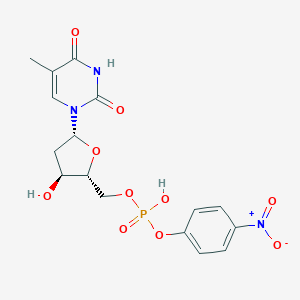
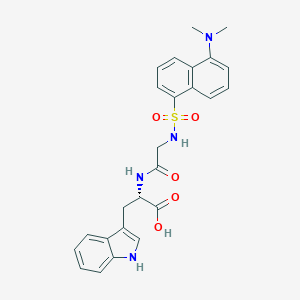

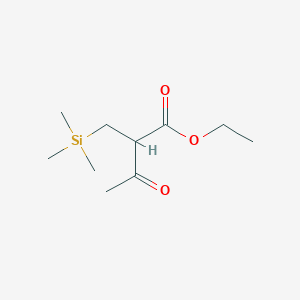
![Tripotassium;[hydroxy(oxido)phosphoryl] phosphate](/img/structure/B93883.png)
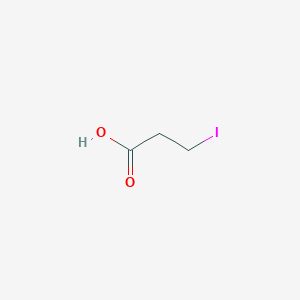
pyrimidin-2-one](/img/structure/B93888.png)
![Disodium 2-[6-(6-methyl-7-sulphonatobenzothiazol-2-yl)-2-quinolyl]-1,3-dioxoindan-5-carboxylate](/img/structure/B93889.png)
